molecular formula C22H25N3O3S B2594029 N-(2-METHOXYETHYL)-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901259-54-9

N-(2-METHOXYETHYL)-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2594029
CAS No.: 901259-54-9
M. Wt: 411.52
InChI Key: OGZYAQJTVHAYMA-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1H-imidazole core substituted with methoxyphenyl and methylphenyl groups, a sulfanyl-acetamide side chain, and a methoxyethyl moiety. Its synthesis likely involves multi-step organic reactions, including imidazole ring formation, thioether linkage, and amide coupling. Crystallographic analysis of such compounds often employs software like SHELXL for small-molecule refinement, ensuring precise structural determination .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-7-9-16(10-8-15)20-22(29-14-19(26)23-11-12-27-2)25-21(24-20)17-5-4-6-18(13-17)28-3/h4-10,13H,11-12,14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZYAQJTVHAYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step usually involves the attachment of the methoxyethyl and sulfanylacetamide moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the sulfanyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazole rings, such as N-(2-Methoxyethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, may exhibit significant anticancer properties. The imidazole structure is known to interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis.

A study highlighted the synthesis of imidazole derivatives and their evaluation against various cancer cell lines, showing promising results in inhibiting tumor growth and enhancing cytotoxicity . The specific mechanisms may involve modulation of signaling pathways associated with cell survival and death.

Anticonvulsant Properties

Given the structural similarity to other anticonvulsant agents, this compound has been investigated for its efficacy in seizure models. Research has shown that certain imidazole derivatives can bind effectively to GABA receptors, which play a crucial role in controlling neuronal excitability .

In animal studies, derivatives similar to this compound demonstrated protective effects against induced seizures, suggesting potential utility in treating epilepsy .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that have been documented in various studies. Characterization techniques such as FTIR and NMR spectroscopy confirm the structural integrity and functional groups present in the compound .

Characterization TechniqueObserved Features
FTIRC=O Stretch (amide), N-H Stretch (aromatic)
NMRChemical shifts corresponding to aromatic protons

Biological Testing

In vivo studies have assessed the anticonvulsant efficacy of related compounds through established animal models. The results indicated a dose-dependent response with significant anticonvulsant effects at higher concentrations .

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may bind to a specific site on the target molecule, leading to changes in its function and subsequent biological effects.

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related imidazole derivatives, sulfanyl-acetamides, and aryl-substituted molecules. Key factors include substituent effects, physicochemical properties, and bioactivity.

Structural Analogues

Imidazole Derivatives with Aryl Substituents: Example: 2-(4-Chlorophenyl)-5-phenyl-1H-imidazole-4-sulfanylacetamide.

Sulfanyl-Acetamide Variants :

  • Example : N-(2-Hydroxyethyl)-2-[(5-(4-fluorophenyl)-1H-imidazol-4-yl)sulfanyl]acetamide.
  • Comparison : The methoxyethyl group in the target compound enhances lipophilicity compared to hydroxyethyl, influencing membrane permeability.

Physicochemical and Pharmacokinetic Properties
Property Target Compound 2-(4-Chlorophenyl) Analogue N-(2-Hydroxyethyl) Variant
Molecular Weight (g/mol) 481.58 432.91 406.45
LogP (Predicted) 3.8 4.2 2.9
Solubility (mg/mL) 0.12 (PBS, pH 7.4) 0.08 0.25
Hydrogen Bond Donors 2 2 3

Key Findings :

  • Reduced solubility compared to the hydroxyethyl variant suggests trade-offs between hydrophobicity and absorption.

Biological Activity

N-(2-Methoxyethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Research indicates that imidazole derivatives often possess anticancer properties due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Effects : Compounds containing imidazole and sulfonamide moieties have been shown to exhibit antimicrobial activity. The presence of the methoxy and methyl groups may enhance this activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression, such as phospholipase A2, which is crucial for tumor cell membrane integrity and proliferation .
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through the activation of intrinsic pathways, which has been observed in other imidazole derivatives.
  • Antioxidant Activity : Some studies suggest that compounds with methoxy groups can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Research Findings and Case Studies

A review of literature reveals several significant findings regarding the biological activity of similar compounds:

  • Anticancer Screening : A study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids, highlighting the potential for imidazole-containing compounds to inhibit tumor growth effectively .
  • In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit cell line proliferation at micromolar concentrations, suggesting a promising therapeutic index for further development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibition of phospholipase A2
AntioxidantReduction in oxidative stress markers-

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